(1R,5R)-3-Benzyl-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-7-one
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Overview
Description
(1R,5R)-3-Benzyl-4-thia-2,6-diazabicyclo[320]hept-2-en-7-one is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-3-Benzyl-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-7-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core and the introduction of the benzyl and thia groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1R,5R)-3-Benzyl-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-7-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1R,5R)-3-Benzyl-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-7-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with various biomolecules and its effects on cellular processes.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. This includes its use as a lead compound for drug development, targeting specific diseases or conditions.
Industry
In industry, this compound may find applications in the development of new materials or as a catalyst in chemical processes. Its unique properties could lead to innovations in various industrial applications.
Mechanism of Action
The mechanism of action of (1R,5R)-3-Benzyl-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-7-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1R,5R)-3-Benzyl-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-7-one include other bicyclic structures with thia and diaza groups. Examples include:
- (1R,5R)-3-Benzyl-4-thia-2,6-diazabicyclo[3.2.0]heptane
- (1R,5R)-3-Benzyl-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-6-one
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C11H10N2OS |
---|---|
Molecular Weight |
218.28 g/mol |
IUPAC Name |
(1R,5R)-3-benzyl-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-7-one |
InChI |
InChI=1S/C11H10N2OS/c14-10-9-11(13-10)15-8(12-9)6-7-4-2-1-3-5-7/h1-5,9,11H,6H2,(H,13,14)/t9-,11-/m1/s1 |
InChI Key |
XJMCFPFYTLBUQH-MWLCHTKSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=N[C@H]3[C@@H](S2)NC3=O |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3C(S2)NC3=O |
Origin of Product |
United States |
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